molecular formula C10H11BrFNO B13547897 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol

3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol

Cat. No.: B13547897
M. Wt: 260.10 g/mol
InChI Key: AHOLVCHPCHASAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol typically involves the reaction of 5-bromo-2-fluorobenzyl bromide with azetidine-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation reactions can produce ketones or aldehydes .

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorobenzyl)azetidin-3-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the bromine and fluorine atoms in the benzyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

3-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)7(3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

AHOLVCHPCHASAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C=CC(=C2)Br)F)O

Origin of Product

United States

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